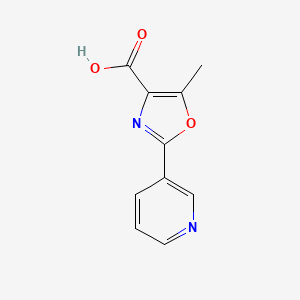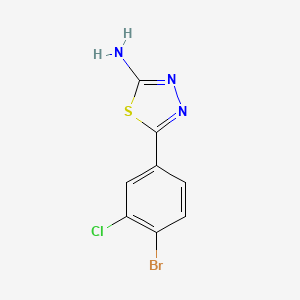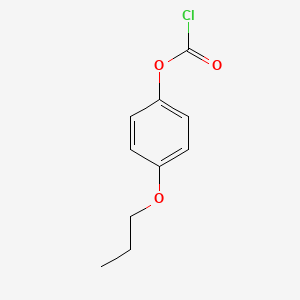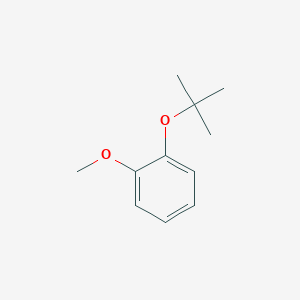![molecular formula C9H10F3N3 B13701098 1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a guanidine group attached to a phenyl ring substituted with a methyl and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
準備方法
The synthesis of 1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 2-Methyl-5-(trifluoromethyl)aniline with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
化学反応の分析
1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.
作用機序
The mechanism by which 1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine exerts its effects involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine can be compared with other guanidine derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
1-[2-(Trifluoromethyl)phenyl]guanidine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-[2-Methyl-5-(trifluoromethyl)phenyl]urea: Contains a urea group instead of a guanidine group, leading to different chemical and biological properties.
特性
分子式 |
C9H10F3N3 |
|---|---|
分子量 |
217.19 g/mol |
IUPAC名 |
2-[2-methyl-5-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C9H10F3N3/c1-5-2-3-6(9(10,11)12)4-7(5)15-8(13)14/h2-4H,1H3,(H4,13,14,15) |
InChIキー |
UOWWIFUFJIDNAK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)

![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)


![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)




![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)


